S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate typically involves the reaction of 4-(5,5-diethyl-1,3-dioxan-2-yl)benzenecarbothioic acid with 2-hydroxyethyl thiol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzoate: Similar structure but with a benzoate group instead of a benzothioate group.
S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzamide: Contains an amide group instead of a thioester group.
Uniqueness
S-2-hydroxyethyl 4-(5,5-diethyl-1,3-dioxan-2-yl)benzothioate is unique due to its thioester functionality, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where thioester chemistry is advantageous .
Properties
IUPAC Name |
S-(2-hydroxyethyl) 4-(5,5-diethyl-1,3-dioxan-2-yl)benzenecarbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4S/c1-3-17(4-2)11-20-16(21-12-17)14-7-5-13(6-8-14)15(19)22-10-9-18/h5-8,16,18H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWAVZXVGHMKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=C(C=C2)C(=O)SCCO)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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